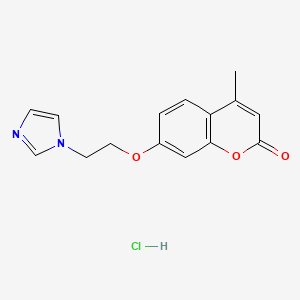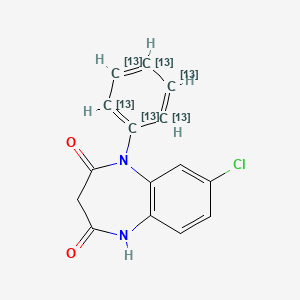
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide is an organic compound with the molecular formula C24H24N2O2 This compound belongs to the class of isophthalamides, which are derivatives of isophthalic acid It is characterized by the presence of two 2,3-dimethylphenyl groups attached to the nitrogen atoms of the isophthalamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:
Isophthaloyl chloride+2×2,3-dimethylaniline→N 1 ,N 3 -bis(2,3-dimethylphenyl)isophthalamide+2×HCl
Industrial Production Methods
While specific industrial production methods for N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~); halogenation using bromine (Br~2~) or chlorine (Cl~2~) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-bis(2,3-dimethylphenyl)isophthalamide involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can affect the stability and function of biological molecules, such as proteins and nucleic acids. The compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~3~-bis(2,6-dimethylphenyl)isophthalamide
- N~1~,N~3~-bis(3,5-dimethylphenyl)isophthalamide
- N~1~,N~3~-bis(2,5-dimethylphenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(2,3-dimethylphenyl)isophthalamide is unique due to the specific positioning of the dimethyl groups on the aromatic rings. This structural feature can influence its chemical reactivity, physical properties, and biological activity, making it distinct from other isophthalamide derivatives.
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,3-dimethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-5-12-21(17(15)3)25-23(27)19-10-7-11-20(14-19)24(28)26-22-13-6-9-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clave InChI |
PZHYHVNPPKFSLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)



![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)



![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)




